3-Bromo-5-methoxyisonicotinaldehyde
Overview
Description
3-Bromo-5-methoxyisonicotinaldehyde is an organic compound with a molecular formula of C7H6BrNO2. It is used as a pharmaceutical intermediate and chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxyisonicotinaldehyde consists of a bromine atom, a methoxy group, and an aldehyde group attached to an isonicotinic ring . The molecular weight is 216.03 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methoxyisonicotinaldehyde include its molecular weight (216.03 g/mol) and its molecular formula (C7H6BrNO2) . Other properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Cyclopropane Derivatives Formation : 3-Bromo-5-methoxyisonicotinaldehyde reacts with nucleophiles to form cyclopropane bis-lactones. This process involves a mechanism of double Michael addition followed by ring closure through internal nucleophilic substitution of the halogen (Fariña et al., 1986).
Formation of Cyclopropanes and Heterocycles : This compound also participates in reactions that afford cyclopropane lactones and fused heterocyclic compounds, indicating its utility in complex organic synthesis (Farin˜a et al., 1987).
Molecular Structure Studies : The molecular structure of related compounds, such as N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, has been studied, highlighting the importance of 3-Bromo-5-methoxyisonicotinaldehyde in understanding molecular configurations (Peng & Hou, 2008).
Applications in Photodynamic Therapy : Derivatives of 3-Bromo-5-methoxyisonicotinaldehyde have potential in photodynamic therapy for cancer treatment, due to their significant properties as photosensitizers (Pişkin et al., 2020).
Catalytic Applications : Research into the catalytic activities of derivatives of this compound has been conducted, indicating its potential use in various catalytic processes (Ando & Emoto, 1978).
Antibacterial Properties : Studies on bromophenols derived from marine algae, closely related to 3-Bromo-5-methoxyisonicotinaldehyde, have shown significant antibacterial activities, suggesting possible applications in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
While specific safety data for 3-Bromo-5-methoxyisonicotinaldehyde is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
3-bromo-5-methoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIITXWQUHWXMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxyisonicotinaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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